Cinnarizine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERZBLKQOCDDDZ-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7002-58-6 (di-hydrochloride) | |
| Record name | Cinnarizine [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80859311 | |
| Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16699-20-0, 298-57-7 | |
| Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16699-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinnarizine [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine, (E)- | |
| Source | DTP/NCI | |
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| Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-1-benzhydryl-4-cinnamylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Cinnarizine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNARIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DI2E1X18L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Molecular and Cellular Pharmacology of Cinnarizine
Receptor-Level Interactions and Binding Affinities
Cinnarizine (B98889) exerts its effects through modulation of various receptors and ion channels. Its interactions at the molecular level contribute to its diverse pharmacological actions.
Voltage-Gated Calcium Channel Modulation (L-type and T-type)
This compound is known to inhibit voltage-gated calcium channels, specifically L-type and T-type channels. wikipedia.orgmedcraveonline.comdrugbank.commdpi.com This blockade inhibits the influx of calcium ions into cells, particularly in vascular smooth muscle, leading to vasorelaxation. medcraveonline.commims.comnih.govmedchemexpress.com Research indicates that this compound preferentially binds to calcium channels when they are in an open conformation. wikipedia.orgnih.gov Studies on type II vestibular hair cells have shown that this compound inhibits voltage-dependent calcium currents with an IC50 of 1.5 µM. medchemexpress.comnih.gov This action on vestibular hair cells is considered a contributing molecular mechanism to its therapeutic effects in vertigo. nih.gov The Cryo-EM structure of the human CaV1.3 channel bound to this compound has revealed a direct pore blockade mechanism. guidetopharmacology.orgnih.gov
Table 1: this compound Interaction with Voltage-Gated Calcium Channels
| Channel Type | Effect | IC50 / Ki Value | Notes | Source |
| T-type Calcium Channels | Antagonist | Ki = 22 nM | Selective antagonist | wikipedia.org |
| L-type Calcium Channels | Inhibitor | IC50 = 1.5 µM | In vestibular hair cells | medchemexpress.comnih.gov |
| CaV1.3 (L-type) | Inhibitor | Submicromolar Ki | Direct pore blockade observed via Cryo-EM | medchemexpress.comguidetopharmacology.org |
| CaV1.2 (L-type) | Inhibitor | Submicromolar Ki | Subtype selectivity unclear | guidetopharmacology.org |
Histamine (B1213489) H1 Receptor Antagonism
This compound acts as an antagonist at histamine H1 receptors. wikipedia.orgnih.govmedcraveonline.comdrugbank.comtga.gov.auguidetopharmacology.orgresearchgate.net This antihistaminic activity contributes to its use in treating conditions like motion sickness and vertigo. wikipedia.orgdrugbank.comresearchgate.net In vitro studies have determined the inhibitory constant (Ki) of this compound for the mouse H1 receptor to be 47 nM. tga.gov.au Antagonism of H1 receptors in the vestibular system is a key aspect of its antiemetic properties. tga.gov.auresearchgate.net
Dopamine (B1211576) D2 Receptor Antagonism
This compound also exhibits antagonistic effects on dopamine D2 receptors. wikipedia.orgmedcraveonline.comdrugbank.commims.comtga.gov.auguidetopharmacology.orgresearchgate.net The Ki for the rat D2 receptor has been reported as 13 nM. tga.gov.au This interaction is particularly relevant as D2 receptor antagonism in the striatum has been linked to the occurrence of drug-induced parkinsonism observed with this compound use. wikipedia.orgmims.com Studies in rats have shown that chronic treatment with this compound can significantly increase the number of D2 binding sites in the striatum, although it does not modify the affinity constant. nih.gov SPECT studies in patients treated with this compound have shown a reduction in striatal dopamine D2 receptor binding potential. researchgate.net
Table 2: this compound Interaction with Amine Receptors
| Receptor Type | Effect | Ki / IC50 Value | Organism / Context | Source |
| Histamine H1 Receptor | Antagonist | Ki = 47 nM | Mouse | tga.gov.au |
| Dopamine D2 Receptor | Antagonist | Ki = 13 nM | Rat | tga.gov.au |
| Dopamine D3 Receptor | Inhibitory activity | IC50 = 252 nM | Human | tga.gov.au |
| Serotonin (B10506) 5-HT2 Receptor | Inhibitory activity | IC50 ≈ 1 µM | Rat | tga.gov.au |
Serotonin 5-HT2 Receptor Interactions
This compound demonstrates inhibitory activity towards serotonin 5-HT2 receptors. guidetopharmacology.orgtga.gov.au The IC50 for the rat serotonin 2 receptor is approximately 1 µM. tga.gov.au While the precise implications of this interaction for this compound's therapeutic effects are less extensively documented compared to its calcium channel and histamine receptor actions, serotonin receptors, particularly 5-HT2A and 5-HT2C, are involved in various central nervous system functions, including those related to mood, cognition, and perception. frontiersin.orgplos.orgresearchgate.net
Muscarinic Acetylcholine (B1216132) Receptor Modulation
This compound has been shown to have anticholinergic or antimuscarinic properties, acting as an antagonist at muscarinic acetylcholine receptors. wikipedia.orgmedcraveonline.comdrugbank.commdpi.commims.comguidetopharmacology.orgresearchgate.netnih.gov This weak anticholinergic activity may contribute to some of its effects, including its use as an antiemetic. drugbank.comguidetopharmacology.org Muscarinic receptors are widely distributed in the central and peripheral nervous systems and are involved in regulating various physiological processes. biorxiv.orgmdpi.com Studies have shown a broad range of antimuscarinic potencies among different antihistamines. researchgate.net
Sigma-1 Receptor Activation and Implications
Research suggests that this compound interacts with Sigma receptors, including the Sigma-1 receptor (σ1R). researchgate.netnih.gov In a bioinformatics study, this compound was proposed as a potential treatment for metastatic uveal melanoma, partly due to its significant inhibition of (+)-[3H]-(+)-pentazocine binding (IC50 = 162 ± 28 nM), a known sigma receptor ligand. researchgate.netnih.gov A QSAR study also predicted a high affinity for the Sigma-2 (σ2) receptor. researchgate.netnih.gov Sigma-1 receptors are chaperone proteins located at the endoplasmic reticulum and are involved in regulating various cellular processes, including calcium homeostasis, protein folding, and cell survival. nih.govfrontiersin.orgtandfonline.com They have been implicated in neurological disorders and other conditions. researchgate.netnih.govtandfonline.com The interaction of this compound with sigma receptors suggests potential implications beyond its classical antihistamine and calcium channel blocking activities, although further research is needed to fully elucidate the functional consequences of this interaction.
Intracellular Signaling and Ion Channel Modulation
This compound exerts its effects by modulating intracellular signaling and interacting with ion channels, particularly calcium and potassium channels, as well as influencing neurotransmitter systems.
Inhibition of Calcium Ion Translocation Across Cell Membranes
A primary mechanism of action for this compound is the inhibition of calcium ion influx across cell membranes. patsnap.comnih.gov this compound blocks voltage-gated calcium channels, including both L-type and T-type calcium channels. drugbank.commedchemexpress.comcaymanchem.com This blockade reduces the availability of intracellular calcium ions, which are crucial for various cellular processes, including smooth muscle contraction and neurotransmitter release. drugbank.comfda.gov.ph
Studies have shown that this compound inhibits contractions of vascular smooth muscle cells by blocking L-type and T-type voltage-gated calcium channels. drugbank.comnih.gov This action contributes to its vasorelaxating properties, particularly in the brain, which can improve cerebral circulation. drugbank.compatsnap.commedchemexpress.com In vestibular sensory cells, the inhibition of calcium ion translocation across cell membranes by this compound is involved in its labyrinthine suppressant action. patsnap.comnih.gov Research using guinea pig vestibular type II hair cells demonstrated that this compound inhibits voltage-gated calcium currents in a concentration-dependent manner, with an IC50 of 1.5 µM. medchemexpress.comcaymanchem.comnih.gov This inhibition is less reversible at higher concentrations, suggesting accumulation in the cell membrane. nih.gov
| Channel Type | Effect of this compound | IC50/Ki Value | Reference |
| L-type Calcium Channels | Inhibition | 1.5 µM (vestibular hair cells) medchemexpress.comcaymanchem.com | drugbank.commedchemexpress.comcaymanchem.comnih.gov |
| T-type Calcium Channels | Inhibition | 22 nM (Ki) wikipedia.org | wikipedia.orgdrugbank.comcaymanchem.com |
| Receptor-Operated Ca Channels | Blockade | Not specified | fda.gov.ph |
Modulation of Pressure-Dependent Potassium Currents
Beyond its effects on calcium channels, this compound also modulates potassium currents, particularly those that are sensitive to hydrostatic pressure. drugbank.comresearchgate.netnih.gov This action is considered relevant in the vestibular system, where changes in hydrostatic pressure in the endolymphatic space can play a role in conditions like Menière's disease. researchgate.net
Studies have shown that this compound inhibits pressure-induced potassium currents in vestibular type II hair cells. researchgate.netnih.govane.pl This inhibition occurs through two mechanisms: by reducing calcium influx and through a calcium-independent inhibition. researchgate.netnih.gov The calcium-independent effect occurs at lower concentrations than those required for calcium channel blockade. researchgate.netnih.govane.pl This modulation of pressure-dependent potassium currents may contribute significantly to this compound's therapeutic effects in vertigo. researchgate.netnih.gov
| Channel Type | Effect of this compound | Mechanism | Reference |
| Pressure-Sensitive K+ Channels | Inhibition | Calcium-dependent and Calcium-independent | researchgate.netnih.govane.pl |
| Ca2+-Dependent K+ Channels (BK) | Inhibition (indirect) | Via reduction of Ca2+ influx | researchgate.netnih.govane.pl |
Influence on Neurotransmitter Synthesis, Release, and Uptake (e.g., Catecholamines)
This compound has been shown to influence neurotransmitter systems, including having antidopaminergic effects. wikipedia.orgme-pedia.org It is known to bind to dopamine D2 receptors. wikipedia.orgdrugbank.comnih.govme-pedia.org
Chronic treatment with this compound can lead to reduced presynaptic dopamine levels and alterations in the vesicular transport of dopamine. wikipedia.org this compound can interfere with the proton electrochemical gradient necessary for packaging dopamine into vesicles, acting as a protonophore at higher concentrations. wikipedia.org This interference can lower dopamine levels in basal ganglia neurons. wikipedia.org Additionally, this compound's antagonistic effects on D2 dopamine receptors in the striatum can contribute to neurological effects. wikipedia.orgnih.gov While this compound blocks dopamine receptors, it has also been suggested to increase dopamine release from basal structures following D1 receptor activation in the prefrontal cortex. revistadechimie.roselleckchem.comselleckchem.com
This compound also decreases the contractile activity of vasoactive substances such as norepinephrine (B1679862) and serotonin by blocking receptor-operated calcium channels. fda.gov.phgoogle.com
| Neurotransmitter System | Effect of this compound | Mechanism | Reference |
| Dopaminergic | Antagonism of D2 receptors; Reduced presynaptic dopamine; Altered vesicular transport; Potential increase in release (indirect) | Direct receptor binding; Interference with vesicular packaging; D1 activation revistadechimie.ro | wikipedia.orgdrugbank.comnih.govme-pedia.orgnih.govrevistadechimie.roselleckchem.comselleckchem.com |
| Noradrenergic | Decreased contractile activity related to norepinephrine | Blocking receptor-operated calcium channels | fda.gov.phgoogle.com |
| Serotonergic | Antiserotonergic effects; Decreased contractile activity related to serotonin | Binding to 5-HT2 receptors me-pedia.org; Blocking receptor-operated calcium channels fda.gov.ph | wikipedia.orgpatsnap.comfda.gov.phme-pedia.orggoogle.com |
Effects on Mitochondrial Permeability Transition and Cellular Energetics
This compound has been shown to affect mitochondrial function, specifically influencing mitochondrial permeability transition and cellular energetics. researchgate.netnih.govnih.gov
At low concentrations (< 50 µM), this compound can inhibit the mitochondrial permeability transition induced by calcium alone or in the presence of tert-butylhydroperoxide. researchgate.netnih.gov This protective effect is associated with the inhibition of NAD(P)H oxidation and the restoration of mitochondrial membrane potential that has been decreased by high calcium concentrations. nih.gov This suggests a protective effect on mitochondrial function under certain conditions. researchgate.netnih.govresearchcommons.org
However, at higher concentrations (> 50 µM) and in the absence of tert-butylhydroperoxide and calcium, this compound can induce mitochondrial permeability transition, leading to NAD(P)H oxidation and collapse of the mitochondrial membrane potential. nih.gov These effects are not antagonized by cyclosporine A but are inhibited by antioxidants. nih.gov
This compound has also been found to inhibit mitochondrial complexes I and II, which are crucial components of the electron transport chain involved in cellular respiration and ATP synthesis. nih.gov This inhibition can affect cellular energetics. nih.gov The inhibition of Complex I occurs near the ubiquinone-binding site, while the inhibition of Complex II appears to be competitive with ubiquinone. nih.gov These inhibitory properties on mitochondrial respiration could have implications for cellular function. nih.gov
| Mitochondrial Effect | Concentration Range | Associated Outcome | Reference |
| Inhibition of Permeability Transition | < 50 µM | Inhibition of NAD(P)H oxidation; Restoration of membrane potential | researchgate.netnih.gov |
| Induction of Permeability Transition | > 50 µM | NAD(P)H oxidation; Collapse of membrane potential | nih.gov |
| Inhibition of Complex I | Not specified | Inhibition of respiration with Complex I substrates; Near ubiquinone-binding site | nih.gov |
| Inhibition of Complex II | Not specified | Inhibition of respiration with Complex II substrates; Competitive with ubiquinone | nih.gov |
Pharmacodynamic Profiles and Mechanistic Efficacy of Cinnarizine
Neuropharmacological Effects and Central Vestibular System Dynamics
Cinnarizine (B98889) exerts significant effects on the nervous system, particularly impacting the vestibular system and cerebral circulation. Its actions are mediated through various mechanisms, including ion channel modulation and receptor binding. drugbank.comnih.govpatsnap.comwikipedia.org
Mechanisms of Vestibular Suppression (Peripheral Labyrinthine vs. Central Vestibular Nuclei)
This compound's vestibular suppressant action is a key aspect of its efficacy in treating conditions like vertigo and motion sickness. drugbank.comnih.govpatsnap.com While initially synthesized as an antihistamine, its calcium channel blocking activity is considered significant in its effects on the vestibular system. nih.govresearchgate.net
This compound acts as a calcium channel blocker, particularly targeting L-type and T-type voltage-gated calcium channels. drugbank.comnih.govwikipedia.org By inhibiting the influx of calcium ions into the vestibular sensory cells of the inner ear's labyrinth, this compound helps to stabilize these cells and reduce their excitability. nih.govpatsnap.comwikidoc.org This action dampens the over-reactivity of vestibular hair cells, which are responsible for sending signals about balance and motion to the brain. wikipedia.orgwikidoc.org Evidence suggests that this inhibition of calcium ion translocation across cell membranes in the vestibular sensory cells contributes to vestibular suppression and improved inner ear circulation. nih.gov Some research also indicates that at pharmacologically relevant concentrations, this compound may inhibit potassium (K+) currents activated by hydrostatic pressure on hair cells, further contributing to its effects on vestibular hair cells. nih.govwikipedia.org
While this compound primarily acts peripherally on the labyrinth, it also influences the central vestibular system. drugbank.comnih.gov It interferes with signal transmission between the vestibular apparatus of the inner ear and the vomiting center in the hypothalamus. drugbank.comwikipedia.orgwikidoc.orgnih.gov This central action helps to reduce the confusion in the brain caused by conflicting signals from the inner ear and visual senses, thereby alleviating symptoms like nausea and vomiting associated with motion sickness and vertigo. wikipedia.orgwikidoc.org The fixed-dose combination of this compound and dimenhydrinate (B1670652), for instance, is thought to offer simultaneous regulation of both peripheral and central vestibular components. nih.gov
Cerebrovascular Activity: Vasorelaxation and Microcirculation Enhancement
This compound is known for its beneficial effects on cerebral blood flow, acting as a cerebral vasodilator. wikidoc.orgresearchcommons.org This vasorelaxating ability is primarily attributed to its calcium channel blocking action. drugbank.comwikipedia.orgresearchcommons.org this compound inhibits the contraction of vascular smooth muscle cells by blocking the influx of calcium ions through L- and T-type voltage-gated calcium channels. mims.comdrugbank.comnih.gov This results in the relaxation of blood vessels, particularly in the brain, leading to improved blood flow. drugbank.compatsnap.comresearchcommons.org
Beyond direct vasorelaxation, this compound also enhances microcirculation. nih.govpatsnap.comvinmec.com It achieves this by increasing the deformability of red blood cells and reducing blood viscosity. wikipedia.orgresearchcommons.orgvinmec.com This allows blood to flow more efficiently, especially through narrowed vessels, improving oxygen and nutrient supply to tissues, including those in the brain and inner ear. wikidoc.orgresearchcommons.orgresearchgate.net Improved microcirculation in areas like the vestibular nuclei can lead to improved central vestibular function, which is particularly beneficial in cases of central vertigo caused by vascular insufficiency. nih.gov
Modulation of Nystagmus and Vestibulo-Ocular Reflex
This compound has been shown to modulate nystagmus and the vestibulo-ocular reflex (VOR). Nystagmus, the involuntary rhythmic eye movement, is a common symptom of vestibular disorders. This compound suppresses nystagmus by preventing the stimulation of the vestibular system. mims.comvinmec.commedsgo.ph
Research has demonstrated that this compound can significantly reduce the velocity of the slow phase of caloric-induced nystagmus in patients with peripheral labyrinthine disorders. nih.gov Studies investigating the effects of this compound on the vestibulo-ocular reflex have shown a significant reduction in the gain in response to sinusoidal oscillations at various frequencies. researchgate.net This reduction in vestibular sensitivity is believed to contribute to this compound's effectiveness in preventing symptoms like seasickness. researchgate.net
Cognitive and Memory Enhancement Mechanisms (Nootropic Action)
This compound is sometimes considered to have nootropic properties due to its ability to improve brain oxygen supply through vasorelaxation. drugbank.comwikipedia.orgnih.goviiarjournals.org The enhanced cerebral blood flow resulting from its calcium channel blocking activity is thought to contribute to potential cognitive benefits. drugbank.comwikipedia.orgiiarjournals.org
Studies have explored this compound's effects on memory and cognitive function. Research in animal models has suggested that this compound can improve learning and memory ability, particularly at higher doses. walshmedicalmedia.com This effect might be related to its influence on brain metabolism and oxygenation. wikidoc.orgresearchcommons.orgresearchgate.net Additionally, this compound has been shown to influence cognitive functions by potentially activating sigma-1 receptors in the central nervous system. nih.gov Sigma-1 agonists are associated with anti-amnesic and neuroprotective effects in various models of cognitive dysfunction. nih.gov Furthermore, this compound has demonstrated neuroprotective effects and the ability to modulate oxidative stress, which could underlie beneficial effects on memory impairment. nih.gov
While this compound does possess dopamine (B1211576) D2 receptor blocking properties, which might theoretically impair working memory, studies have shown it can improve memory impairment induced by certain antipsychotic drugs, possibly through other mechanisms like sigma-1 receptor activation or modulation of oxidative stress. walshmedicalmedia.comnih.gov
Immunological and Anti-inflammatory Mechanisms
Beyond its neuropharmacological effects, this compound has also been shown to possess anti-inflammatory properties. patsnap.com
Suppression of Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-5)
Research indicates that this compound can modulate the release of pro-inflammatory cytokines. Studies have shown that this compound administration can significantly decrease the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-5 (IL-5) in lung tissue in experimental models of bronchial asthma. karger.comresearchgate.net The ability of this compound to suppress the production of these cytokines has been found to be comparable to that of standard treatments in some studies. karger.com
The anti-inflammatory potential of this compound may be explained by its suppressant effect on the release of pro-inflammatory cytokines. karger.comresearchgate.net This effect contributes to its potential therapeutic benefits in conditions where inflammation plays a significant role. patsnap.comkarger.comresearchgate.net Studies suggest that this compound may reduce the immune response by inhibiting endothelial oxidative stress and the action of nuclear factor (NF-κB), a transcription factor involved in inflammatory signaling pathways. researchgate.net
Summary of this compound's Mechanistic Actions
| Mechanism of Action | Target System/Cells | Key Effects |
| Calcium Channel Blockade | Vestibular sensory cells, Vascular smooth muscle cells | Reduced excitability, Vasorelaxation, Improved blood flow |
| Antihistamine (H1 receptor antagonist) | Central Nervous System | Alleviation of nausea and vomiting |
| Antiserotonergic (5-HT2 receptor antagonist) | Central Nervous System | Reduction of nausea and vomiting |
| Antidopaminergic (D2 receptor antagonist) | Central Nervous System | Potential influence on motor control and cognitive function |
| Inhibition of Potassium Currents | Vestibular hair cells | Dampened over-reactivity |
| Modulation of Oxidative Stress | Brain tissue | Neuroprotective effects, potential cognitive benefits |
| Activation of Sigma-1 Receptors | Central Nervous System | Potential anti-amnesic and neuroprotective effects |
| Suppression of Pro-inflammatory Cytokines | Immune cells | Reduced inflammation (e.g., decreased TNF-α, IL-5) |
| Increased Red Blood Cell Deformability | Blood | Improved microcirculation |
Research Findings on Cytokine Suppression
Experimental studies in rat models of bronchial asthma have investigated the impact of this compound on pro-inflammatory cytokine levels. The following table illustrates representative findings on the effect of this compound on TNF-α and IL-5 levels in pulmonary tissue compared to control and standard treatment groups. karger.comresearchgate.net
| Treatment Group | Pulmonary Tissue TNF-α (pg/mg protein) | Pulmonary Tissue IL-5 (pg/mg protein) |
| Asthma Control | Elevated levels | Elevated levels |
| This compound (Lower Dose) | Significantly decreased vs. Asthma Control | Significantly decreased vs. Asthma Control |
| This compound (Higher Dose) | Significantly decreased vs. Asthma Control | Significantly decreased vs. Asthma Control |
| Standard Treatment | Significantly decreased vs. Asthma Control | Significantly decreased vs. Asthma Control |
Note: Specific numerical data varies between studies and experimental conditions. The table represents the observed trend of cytokine suppression by this compound. karger.comresearchgate.net
Antioxidant and Nitrosative Stress Modulation (e.g., SOD, MDA, GSH, Nitric Oxide)
Studies have investigated this compound's potential to modulate oxidative and nitrosative stress markers. In experimental models of brain ischemia/reperfusion injury in rats, this compound (at a dose of 7 mg/kg) was shown to significantly increase brain Superoxide (B77818) Dismutase (SOD) and reduced Glutathione (B108866) (GSH) levels compared to the ischemic group, although it did not significantly affect brain Malondialdehyde (MDA) or serum nitric oxide (NO) levels in this specific study ekb.eg. Another study examining haloperidol-induced memory impairment and brain oxidative stress in mice found that treatment with this compound (at 10 and 20 mg/kg) significantly decreased MDA levels in various brain regions (cortex, striatum, cerebellum, and midbrain) compared to the haloperidol-only group researchgate.netnih.gov. Furthermore, this compound at 20 mg/kg increased GSH levels in the cortex and striatum in this model researchgate.netnih.gov. While haloperidol (B65202) increased nitric oxide in the cortex, this compound alone did not alter nitric oxide levels, and no significant changes in nitric oxide were observed when this compound was combined with haloperidol compared to haloperidol alone researchgate.netnih.gov. Research also suggests that this compound may play a role in attenuating airway inflammation and remodeling through antioxidative stress by restoring GSH and SOD levels researchgate.net.
Data on the effects of this compound on oxidative stress markers in specific studies:
| Study Model | This compound Dose | Brain Region/Serum | Marker | Effect vs Control/Model Group | Source |
| Brain Ischemia/Reperfusion (Rat) | 7 mg/kg | Brain | SOD | Increased | ekb.eg |
| Brain Ischemia/Reperfusion (Rat) | 7 mg/kg | Brain | GSH | Increased | ekb.eg |
| Brain Ischemia/Reperfusion (Rat) | 7 mg/kg | Brain | MDA | No significant effect | ekb.eg |
| Brain Ischemia/Reperfusion (Rat) | 7 mg/kg | Serum | Nitric Oxide | No significant effect | ekb.eg |
| Haloperidol-induced stress (Mouse) | 10, 20 mg/kg | Cortex, Striatum, Cerebellum, Midbrain | MDA | Decreased | researchgate.netnih.gov |
| Haloperidol-induced stress (Mouse) | 20 mg/kg | Cortex, Striatum | GSH | Increased | researchgate.netnih.gov |
| Haloperidol-induced stress (Mouse) | 5, 10, 20 mg/kg | Cortex | Nitric Oxide | No significant change vs haloperidol | researchgate.netnih.gov |
Anti-Allergic Action: Mediator Antagonism and Release Inhibition
This compound exhibits anti-allergic properties, primarily through the antagonism of allergic mediators. It is classified as an antihistamine, acting as an antagonist to H1 histamine (B1213489) receptors wikipedia.orgdrugbank.compatsnap.com. Studies in guinea pigs have shown that this compound can protect against systemic anaphylactic shock and reduce features of respiratory disorders in passively sensitized animals nih.govresearchgate.net. This compound demonstrated antagonistic action against contractions induced by histamine or leukotriene D4 (LTD4) in tracheal muscle nih.govresearchgate.net. While other calcium antagonists like nifedipine (B1678770) and anti-allergic agents like tranilast (B1681357) inhibited the release of histamine and slow reacting substance of anaphylaxis (SRS-A) from sensitized lung tissues, this compound did not show this effect nih.govresearchgate.net. This suggests that this compound's anti-allergic action is mainly due to its antagonistic effects on allergic mediators rather than inhibiting their release from mast cells or other target cells nih.govresearchgate.net. Its mechanism appears related to its calcium antagonistic action in smooth muscle, but not in the transport of calcium involved in mediator release nih.gov.
Antiemetic and Nociceptive Modulation
This compound possesses both antiemetic and antinociceptive properties, acting through distinct pathways.
Pathways of Antiemetic Efficacy
This compound is widely used to treat nausea and vomiting, particularly those associated with motion sickness, vertigo, and Ménière's disease wikipedia.orgdrugbank.comnih.gov. Its antiemetic effect is primarily mediated through its actions on the vestibular system and its antagonistic activity at various receptors. This compound interferes with signal transmission between the vestibular apparatus of the inner ear and the vomiting center in the hypothalamus wikipedia.orgdrugbank.com. It limits the activity of vestibular hair cells, which are responsible for sending signals about movement wikipedia.org. This action helps to reduce the disparity in signal processing between inner ear motion receptors and visual senses, thereby alleviating the confusion that contributes to motion sickness-induced vomiting wikipedia.org. Mechanistically, this compound is a calcium channel blocker, and this property is believed to contribute to its effect on the vestibular system by inhibiting calcium ion translocation across cell membranes of vestibular sensory cells nih.gov. Additionally, this compound acts as an antagonist at histamine H1 receptors, dopamine D2 receptors, and muscarinic acetylcholine (B1216132) receptors, all of which are involved in the pathways leading to nausea and vomiting wikipedia.orgdrugbank.compatsnap.com.
Antinociceptive Properties and Pain Transmission Modulation (Adenosine Receptors, KATP Channels)
Research indicates that this compound also possesses antinociceptive properties. Studies in animal models have shown that this compound can cause dose-dependent inhibition of pain responses nih.govnih.gov. The mechanism by which this compound modulates pain transmission is likely to involve adenosine (B11128) receptors and ATP-sensitive potassium (KATP) channels nih.govnih.govresearchgate.net. The antinociceptive effect of this compound has been shown to be prevented by co-treatment with adenosine receptor blockers like theophylline (B1681296) or KATP channel blockers like glibenclamide nih.govnih.gov. This suggests that the activation of adenosine receptors and the opening of KATP channels are involved in mediating this compound's pain-relieving effects nih.govnih.gov.
Impact on Blood Rheology (e.g., blood viscosity reduction)
This compound has been shown to impact blood rheology, specifically by reducing blood viscosity. This property is considered beneficial in conditions where impaired blood flow is a factor nih.govresearchgate.netresearchgate.netkarger.com. Studies suggest that this compound's ability to reduce blood viscosity is attributed to its effects on red blood cells (RBCs), helping to preserve their flexibility and deformability nih.govresearchgate.net. It has been postulated that this effect might be related to this compound's ability to block Ca2+ entry into ischemic RBCs nih.gov. This anti-vasoconstrictive action and the reduction in blood viscosity can contribute to improved blood flow nih.govresearchgate.netresearchgate.net.
Pharmacokinetic Dynamics and Biotransformation of Cinnarizine
Absorption Characteristics and Systemic Bioavailability
Following oral administration, cinnarizine (B98889) is absorbed relatively rapidly from the gastrointestinal tract, with peak plasma concentrations typically observed between 1 and 4 hours post-administration. mims.comrwandafda.gov.rwtg.org.au The absorption process is reported to have an absorption window in the upper gastrointestinal tract. nih.gov this compound is characterized by poor aqueous solubility, a property that significantly impacts its dissolution and subsequent absorption. nih.govmdpi.comresearchgate.net Its solubility is notably pH-dependent, exhibiting higher solubility in acidic environments (e.g., 0.29 mg/mL at pH 2) compared to higher pH values (e.g., 0.002 mg/mL at pH 6.5 at 37°C). nih.govasianjpr.com This pH-dependent solubility contributes to variable and often low systemic bioavailability after oral administration. nih.govasianjpr.comwikipedia.org
Studies have reported low bioavailability values for conventional oral formulations, such as 8 ± 4% for a drug solution and 0.8 ± 0.4% for a capsule formulation in beagle dogs. nih.govmdpi.com However, approaches aimed at enhancing solubility and dissolution, such as complexation with β-cyclodextrin derivatives or formulation in lipid-based systems like self-nanoemulsifying drug delivery systems (SNEDDS), have demonstrated significant improvements in bioavailability. nih.govmdpi.comresearchgate.net For instance, bioavailability was observed to increase to 55–60% and 38 ± 12% with a β-cyclodextrin derivative complex formulated as a suspension and in capsules, respectively. nih.gov
Table 1: this compound Absorption Characteristics
| Characteristic | Value/Description | Source |
| Absorption Site | Gastrointestinal tract (primarily upper part) | nih.govasianjpr.com |
| Time to Peak Concentration (Tmax) | 1–4 hours | mims.comrwandafda.gov.rwtg.org.au |
| Aqueous Solubility | Poor, pH-dependent (higher at acidic pH) | nih.govmdpi.comasianjpr.com |
| Lipophilicity (log P) | ~5.7 | nih.govasianjpr.comturkjps.org |
| Oral Bioavailability | Low and variable (e.g., 0.8-8% for conventional forms) | nih.govmdpi.comwikipedia.org |
Distribution Profile and Blood-Brain Barrier Permeation
This compound is characterized by a high degree of plasma protein binding, reported to be 91%. rwandafda.gov.rwnih.govnih.gov This extensive binding influences its distribution throughout the body. Due to its lipophilic nature and weakly basic properties, this compound is able to cross the blood-brain barrier (BBB) via simple diffusion. nih.govwikipedia.orgscielo.br This permeation into the central nervous system is crucial for its effects on the vestibular system and cerebral blood flow. wikipedia.orgnih.gov While it crosses the BBB, some studies in animals have suggested that tissue distribution, particularly to the brain, can be influenced by the formulation, with lipid emulsions potentially leading to lower uptake in the brain compared to solution forms. wikipedia.org The steady-state apparent volume of distribution (Vss) has been reported, with values varying based on the formulation administered. wikipedia.org
Metabolic Pathways and Cytochrome P450 Enzyme Involvement
This compound undergoes extensive metabolism, primarily in the liver, through processes of oxidation and glucuronidation. nih.govwikipedia.orgtga.gov.au The metabolism is mediated by several cytochrome P450 (CYP) enzymes. In vitro studies using human liver microsomes and cell lines expressing human CYP enzymes have identified the key isoforms involved. tga.gov.ausvelic.senih.gov
CYP2D6 plays a significant role, primarily catalyzing the p-hydroxylation of the cinnamyl phenyl ring of this compound, leading to the formation of metabolite C-2 (1-(diphenylmethyl)-4-[3-(4′-hydroxyphenyl)-2-propenyl] piperazine). nih.govtga.gov.aunih.gov CYP2B6 is involved in the p-hydroxylation of the diphenylmethyl group, resulting in the formation of metabolite C-4 (1-[(4′-hydroxyphenyl)-phenylmethyl]4-(3-phenyl-2-propenyl)piperazine). nih.govtga.gov.aunih.gov
Several metabolites have been identified, including 1-(diphenylmethyl)piperazine (C1), 1-(diphenylmethyl)-4-[3-(4′-hydroxyphenyl)-2-propenyl] piperazine (B1678402) (C2), benzophenone (B1666685) (C3), and 1-[(4′-hydroxyphenyl)-phenylmethyl]4-(3-phenyl-2-propenyl)piperazine (C4). nih.govnih.gov
Table 2: Cytochrome P450 Enzyme Involvement in this compound Metabolism
| CYP Enzyme | Primary Metabolic Reaction Involved | Metabolites Formed (Examples) | Source |
| CYP2D6 | p-hydroxylation of cinnamyl phenyl ring | C-2 (1-(diphenylmethyl)-4-[3-(4′-hydroxyphenyl)-2-propenyl] piperazine) | nih.govtga.gov.aunih.gov |
| CYP2B6 | p-hydroxylation of diphenylmethyl group | C-4 (1-[(4′-hydroxyphenyl)-phenylmethyl]4-(3-phenyl-2-propenyl)piperazine) | nih.govtga.gov.aunih.gov |
| CYP2C9 | N-desalkylation at piperazine ring | C-1 (1-(diphenylmethyl)piperazine), C-3 (benzophenone) | nih.govtga.gov.aunih.gov |
| CYP1A2 | N-desalkylation at piperazine ring (along with CYP2C9) | C-1 (1-(diphenylmethyl)piperazine), C-3 (benzophenone) | nih.govtga.gov.aunih.gov |
| CYP1A1 | N-desalkylation at piperazine ring (potential involvement) | C-1 (1-(diphenylmethyl)piperazine), C-3 (benzophenone) | nih.govnih.gov |
| CYP2A6 | N-desalkylation at piperazine ring (potential involvement) | C-1 (1-(diphenylmethyl)piperazine), C-3 (benzophenone) | nih.govnih.gov |
Elimination Routes and Metabolite Excretion Profiles
This compound is predominantly eliminated from the body in the form of its metabolites, with a smaller proportion excreted as unchanged drug. wikipedia.orgtga.gov.au The primary routes of excretion are via the feces and urine. mims.comrwandafda.gov.rwwikipedia.orgtga.gov.au
Reports on the exact proportions excreted through each route vary, but generally, a larger fraction of the administered dose is eliminated in the feces compared to the urine. Some sources indicate that approximately two-thirds of the metabolites are eliminated in the feces and one-third in the urine. mims.comrwandafda.gov.rwwikipedia.orgnih.gov Other data suggest that this compound is mainly eliminated via the feces (40-60%) and to a lower extent in urine, primarily as metabolites conjugated with glucuronic acid. tga.gov.au
The elimination half-life of this compound shows considerable variability, with reported ranges spanning from 3-6 hours to 4-24 hours or even 3.4-60 hours, depending on factors such as age. mims.comrwandafda.gov.rwnih.govwikipedia.orgnih.gov A mean terminal half-life of 23.6 ± 3.2 hours has also been reported in young volunteer subjects. wikipedia.orgnih.gov
Table 3: this compound Elimination Profile
| Characteristic | Value/Description | Source |
| Primary Elimination Form | Metabolites | wikipedia.orgtga.gov.au |
| Major Excretion Routes | Feces and Urine | mims.comrwandafda.gov.rwwikipedia.orgtga.gov.au |
| Fecal Excretion | ~Two-thirds of metabolites; 40-60% of administered dose | mims.comrwandafda.gov.rwwikipedia.orgnih.govtga.gov.au |
| Urinary Excretion | ~One-third of metabolites; lower extent than feces | mims.comrwandafda.gov.rwwikipedia.orgnih.govtga.gov.au |
| Elimination Half-life | Variable (e.g., 3-6 hours, 4-24 hours, 3.4-60 hours) | mims.comrwandafda.gov.rwnih.govwikipedia.orgnih.gov |
Investigative Clinical and Preclinical Research Paradigms
Research in Vestibular and Balance System Disorders
Cinnarizine (B98889) has been a subject of extensive research concerning its effects on the vestibular and balance systems, particularly in addressing vertigo and motion sickness. Its actions primarily involve influencing the signal transmission within the inner ear and its connection to the brain's vomiting center. wikipedia.orgwalshmedicalmedia.com
Mechanistic Studies in Vertigo Syndromes (Peripheral vs. Central Etiologies)
Studies have investigated the efficacy of this compound in treating vertigo stemming from both peripheral and central origins. Analyses of clinical studies support this compound's effectiveness in managing peripheral and central vertigo when compared to placebo or other treatments. nih.gov this compound is thought to act predominantly on the peripheral labyrinth by inhibiting calcium influx into vestibular sensory cells, thereby suppressing vestibular activity and improving inner ear circulation. nih.govmdpi.com In cases of central vertigo, which may arise from vascular insufficiency or cerebral ischemia affecting brainstem and cerebellar vestibular centers, this compound has shown effectiveness by improving microcirculation in areas like the vestibular nuclei. nih.gov An in-vivo model demonstrated that this compound selectively increases blood flow to the lateral vestibular nucleus in a non-dose-dependent manner. nih.gov
Pathophysiological Interventions in Motion Sickness Models
This compound is approved for the treatment of motion sickness. walshmedicalmedia.com Its mechanism in mitigating motion sickness symptoms like nausea involves interfering with the signal transmission between the inner ear's vestibular apparatus and the hypothalamus's vomiting center. wikipedia.orgwalshmedicalmedia.com This is achieved by limiting the activity of vestibular hair cells that transmit movement signals. wikipedia.orgwalshmedicalmedia.com By dampening the over-reactivity of these hair cells, this compound helps to abolish the disparity in signal processing between inner ear motion receptors and visual senses, reducing the brain's confusion about movement. wikipedia.orgwalshmedicalmedia.com Early hypotheses suggested this compound inhibited calcium currents in type II vestibular hair cells, while more recent evidence indicates that at pharmacologically relevant concentrations, it primarily inhibits potassium currents activated by heightened hydrostatic pressure on hair cells. wikipedia.org
Research using human volunteer models of motion sickness has explored the efficacy of this compound. One study utilized models involving head movements during rotation and chair rotation with or without obscured vision to assess motion sickness symptoms before and after this compound administration. researchgate.net The study observed increased tolerance to motion sickness symptoms induced by head movements and chair rotation with this compound compared to metoclopramide. researchgate.net
Insights into Ménière's Disease and Tinnitus Mechanisms
This compound is considered a first-line pharmacotherapy for managing vertigo and tinnitus associated with Ménière's disease. nih.gov It has been noted as one of the few drugs offering beneficial effects in the chronic treatment of vertigo and tinnitus in Ménière's disease patients. wikipedia.org In a clinical study involving 181 patients, this compound treatment significantly reduced the occurrence of moderate and extreme vertigo. wikipedia.org
The fixed combination of this compound and dimenhydrinate (B1670652) has been investigated for its efficacy in Ménière's disease. This combination is proposed to have a synergistic effect, with this compound improving inner ear circulation and acting as a vestibular sedative by inhibiting calcium influx into vestibular sensory cells, while dimenhydrinate acts centrally. tinnitusjournal.com A randomized, double-blind study comparing the fixed combination of this compound (20 mg) and dimenhydrinate (40 mg) with betahistine (B147258) (12 mg) in patients with Ménière's disease showed a significant reduction in vertigo symptoms, tinnitus, and associated vegetative symptoms in both treatment groups over 12 weeks. tinnitusjournal.com While both treatments were highly effective, no statistically significant difference was found between them for vertigo and tinnitus reduction. tinnitusjournal.com However, the combination showed a statistically significant superiority over betahistine in improving vestibulospinal reactions, specifically lateral sway. tinnitusjournal.com
Cerebrovascular and Cognitive Function Research
Beyond its effects on the vestibular system, research has also explored this compound's influence on cerebrovascular function and its potential neuroprotective properties.
Preclinical Models of Cerebral Ischemia and Hypoxia
Preclinical studies have utilized animal models to investigate the effects of this compound in conditions of cerebral ischemia and hypoxia. In a model of experimental brain ischemia/reperfusion injury in rats, this compound (7 mg/kg) was investigated for its effects on oxidative stress and cell death biomarkers. ekb.eg While some neuroprotective agents in the study reversed several biochemical indices related to oxidative stress and injury, this compound did not affect brain MDA, serum NO, and CAT levels in this specific model. ekb.egekb.eg However, another study in rats subjected to model hypoxic hypoxia showed that a four-day treatment with this compound (50 mg/kg, twice daily) prevented the development of hypoxic brain edema, restored NAD+ dependent oxidation of a succinate (B1194679) substrate, and normalized emotional-exploratory activity. researchgate.net
Research using intracerebroventricular administration of endothelin-1 (B181129) (ET-1) in mice as a model for CNS and hypoxia/ischemia investigated the modification of ET-1 effects by this compound (10 mg/kg). nih.gov this compound attenuated certain behavioral effects induced by ET-1 and showed complex interactions with ET-1's effects on survival time in hypobaric hypoxia and decapitation models, suggesting its influence on mechanisms triggered by increased calcium influx into brain cells. nih.gov
Investigation of Neuroprotective Efficacy and Brain Oxidative Stress
This compound has been suggested to possess neuroprotective effects. researchgate.netnih.gov Its calcium channel blocking abilities are thought to contribute to vasorelaxation, particularly in the brain, which could enhance brain oxygen supply. wikipedia.orgdrugbank.com
Studies have explored this compound's impact on brain oxidative stress, a key factor in various neurological conditions, including ischemia. In a study investigating haloperidol-induced memory impairment and brain oxidative stress in mice, co-treatment with this compound (20 mg/kg) resulted in a significant decrease in malondialdehyde (MDA) levels and an increase in glutathione (B108866) (GSH) in several brain areas compared to the haloperidol (B65202) group. nih.gov These findings suggest that this compound can improve haloperidol-induced brain oxidative stress. nih.gov Another study investigating the effects of this compound on paraquat-induced neuro and hepato-toxicity in mice, where paraquat (B189505) increased MDA levels in the brain and liver, found that pretreatment with this compound (200 mg/kg) prevented these increases in MDA. researchgate.net
While some studies indicate this compound's potential in mitigating oxidative stress and offering neuroprotection, the specific mechanisms and the extent of its efficacy can vary depending on the experimental model and conditions. ekb.egekb.egresearchgate.net
Synergistic Effects with Nootropic Agents on Cognitive Performance (e.g., Piracetam (B1677957) synergy)
Research has explored the combined use of this compound with nootropic agents like piracetam. Piracetam is recognized for its effects on the central nervous system and is described as a nootropic that can influence thinking and other mental functions. ukaazpublications.comwikipedia.org It is thought to act on brain neurotransmission by modulating ion channels and enhancing the activity of muscarinic cholinergic receptors, which are involved in memory processes. ukaazpublications.comwikipedia.orgiomcworld.org Piracetam may also impact NMDA glutamate (B1630785) receptors and is believed to increase cell membrane permeability. ukaazpublications.comwikipedia.org
The combination of this compound with piracetam has been suggested to enhance brain oxygen supply. ukaazpublications.com While piracetam alone has shown some ability to improve cognitive performance in certain contexts and in animal models, and has been investigated for conditions like dementia and cognitive impairment, the specific synergistic effects of this compound and piracetam on cognitive performance have been a subject of interest. wikipedia.orgiomcworld.orgnih.govpcom.edu Studies have indicated that piracetam can significantly improve cognitive and working memory functions in certain populations. iomcworld.org However, direct evidence explicitly demonstrating a synergistic effect of this compound and piracetam specifically on cognitive performance outcomes is an area of ongoing investigation.
Inflammatory and Immune System Studies
Investigative research has delved into this compound's effects on inflammatory and immune responses using various experimental models.
Studies utilizing experimental models of bronchial asthma in rats have assessed the potential protective effects of this compound. Bronchial asthma pathogenesis involves calcium influx, inflammatory infiltration, cytokine production, immunoglobulin E (IgE) activation, and oxidative stress. researchgate.netnih.govkarger.com
In ovalbumin-induced bronchial asthma in rats, this compound administration significantly improved respiratory functions, including tidal volume (TV) and peak expiratory flow rate (PEFR). researchgate.netnih.govkarger.com Furthermore, this compound treatment led to a significant reduction in inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-5 (IL-5) in lung tissue. nih.govkarger.com It also decreased allergic immunoglobulin IgE levels in serum and reduced the absolute eosinophil count (AEC) in bronchoalveolar lavage fluid (BALF). nih.govkarger.com this compound also showed a restorative effect on oxidative and nitrosative stress markers like glutathione reduced (GSH), superoxide (B77818) dismutase (SOD) in lung tissue, and nitric oxide end products (NOx) in BALF. nih.govkarger.com Histopathological examination supported these findings by showing significantly decreased perivascular and peribronchiolar inflammatory scores. nih.govkarger.com These results suggest that this compound may offer protection against experimental bronchial asthma, potentially through suppressing pro-inflammatory cytokine release, IgE antibody production, eosinophil infiltration, and mitigating oxidative and nitrosative stress. nih.govkarger.com
Table 1: Effects of this compound on Inflammatory and Oxidative Stress Markers in Experimental Bronchial Asthma in Rats
| Parameter | Asthma Control | This compound Treatment (Lower Dose) | This compound Treatment (Higher Dose) | Dexamethasone Treatment |
| TNF-α (Lung Tissue) | Elevated | Decreased (Significantly vs Control) | Decreased (Not significantly different vs Dexamethasone) | Decreased |
| IL-5 (Lung Tissue) | Elevated | Decreased (Significantly vs Control) | Decreased (Not significantly different vs Dexamethasone) | Decreased |
| IgE (Serum) | Elevated | Reduced | Reduced | Reduced |
| Absolute Eosinophil Count (BALF) | Elevated | Reduced | Reduced | Reduced |
| GSH (Lung Tissue) | Reduced | Restored | Restored | Restored |
| SOD (Lung Tissue) | Reduced | Restored | Restored | Restored |
| NOx (BALF) | Elevated | Reduced | Reduced | Reduced |
| Inflammatory Scores | Elevated | Decreased | Decreased | Decreased |
This compound has been investigated for its effects on visceral nociception, inflammation, and gastric mucosal injury in animal models. Studies have shown that this compound can inhibit abdominal constrictions induced by acetic acid in mice in a dose-dependent manner. nih.govnih.gov
This compound has also demonstrated anti-inflammatory properties, inhibiting the paw oedema response to carrageenan in rats. nih.govnih.gov Furthermore, it has shown gastric protective properties, reducing gastric mucosal lesions caused by indomethacin (B1671933) in rats. nih.govnih.gov Lower doses of this compound (2.5 or 5 mg/kg) were observed to be more effective in inhibiting the development of gastric lesions induced by indomethacin compared to a higher dose (10 mg/kg). nih.gov At doses of 2.5 or 5 mg/kg, this compound reduced the number and severity of gastric mucosal lesions caused by indomethacin by 67-76% and 68.6-74.4%, respectively. nih.gov The mechanism by which this compound modulates pain transmission may involve adenosine (B11128) receptors and KATP channels. nih.govnih.gov
The anti-allergic activity of this compound has been analyzed in experimental settings. In guinea pigs passively sensitized with IgE antibody, this compound provided protection against fatal systemic anaphylactic shock and reduced features of severe respiratory disorders. nih.govresearchgate.net Similar effects were observed with nifedipine (B1678770) and tranilast (B1681357). nih.govresearchgate.net
This compound and nifedipine inhibited the contractile response to antigen in sensitized tracheal smooth muscle, particularly at low antigen concentrations. nih.govresearchgate.net this compound also showed antagonistic action against contractions induced by histamine (B1213489) or leukotriene D4 (LTD4) in tracheal muscle. nih.gov Nifedipine exhibited similar antagonistic action, although with lower potency than this compound. nih.gov
Interestingly, while nifedipine and tranilast inhibited the release of histamine and SRS-A from lung tissues induced by calcium ionophore A23187, this compound did not. nih.govresearchgate.net These findings suggest that the anti-allergic action of this compound is primarily due to its antagonistic action on allergic mediators rather than interfering with their release. nih.govresearchgate.net Its mechanism appears related to its antagonistic action on calcium in smooth muscle, but not on calcium transport involved in the release of anaphylactic mediators from mast cells and other target cells. nih.govresearchgate.net this compound's antihistamine properties, specifically as an H1-antihistamine, also contribute to its ability to alleviate symptoms associated with allergic reactions by reducing histamine-mediated increases in vascular permeability. patsnap.comontosight.ai this compound has also been investigated for its use in acquired cold urticaria, showing effectiveness in some patients. nih.gov
Modulation of Visceral Inflammation and Gastric Mucosal Integrity
Exploration of Emerging and Repurposed Therapeutic Applications
Research is exploring new and repurposed therapeutic applications for this compound.
This compound is being investigated as a potential treatment for primary aldosteronism (PA), a condition characterized by excess aldosterone (B195564) production often leading to high blood pressure. clinicaltrials.euprimaryaldosteronism.orghra.nhs.uk PA can be caused by somatic mutations in CACNA1D, which encodes Cav1.3, an L-type calcium channel. hra.nhs.ukoup.comresearchgate.net this compound has a structure that suggests it could block the Cav1.3 channel. hra.nhs.uk
In vitro studies using angiotensin II-stimulated HAC15 cells, which express more Cav1.3 than Cav1.2, compared the effects of this compound (a proposed Cav1.3 inhibitor) and nifedipine (a nonselective Cav1.2/1.3 inhibitor) on aldosterone concentration and CYP11B2 expression (aldosterone synthase). oup.comresearchgate.net Both drugs reduced aldosterone concentrations and CYP11B2 expression in these cells. oup.comresearchgate.net
A prospective, open-label, crossover clinical study was conducted in adults with PA to evaluate the effect of this compound compared to nifedipine. primaryaldosteronism.orgoup.comresearchgate.net The study hypothesized that Cav1.3 blockade by this compound might achieve a similar or greater reduction in aldosterone secretion than nonselective Cav1.2/1.3 blockade by nifedipine. oup.comresearchgate.net Participants were treated with either this compound (30 mg three times a day) or nifedipine extended release (60 mg daily) for two weeks, separated by a washout period. oup.comresearchgate.net
The results of the clinical trial indicated that while nifedipine reduced the aldosterone-to-renin ratio (ARR), this compound did not. oup.comresearchgate.net Plasma aldosterone concentration (PAC) rose with both drugs, and urinary tetrahydroaldosterone (B195565) (THA) was unchanged. oup.comresearchgate.net The study concluded that although this compound reduced aldosterone secretion from adrenocortical cells in vitro, it was less effective than nifedipine at maximum-soluble concentrations. oup.comresearchgate.net At clinical doses, this compound did not reduce plasma ARR in patients with PA and was inferior to nifedipine. oup.comresearchgate.net This suggests that the limited efficacy of high-dose nifedipine or the lack of efficacy of this compound in reducing aldosterone in vivo might be due to incomplete Cav1.3 blockade or the involvement of non-L-type calcium channels in aldosterone secretion. oup.comresearchgate.net
Table 2: Comparison of this compound and Nifedipine Effects in Primary Aldosteronism
| Parameter | This compound (In vitro, 30 µM) | Nifedipine (In vitro, 100 µM) | This compound (Clinical) | Nifedipine (Clinical) |
| Aldosterone Concentration (In vitro) | Reduced | Reduced | PAC rose | PAC rose |
| CYP11B2 Expression (In vitro) | Reduced | Reduced | Not assessed | Not assessed |
| Aldosterone-to-Renin Ratio (ARR) (Clinical) | Not reduced | Reduced | Not reduced | Reduced |
| Urinary Tetrahydroaldosterone (THA) (Clinical) | Unchanged | Unchanged | Unchanged | Unchanged |
Research on Simulator Sickness Pathogenesis and Prevention
Research has explored the potential of this compound in preventing simulator sickness, a condition characterized by symptoms similar to motion sickness but induced by virtual or simulated environments aerzteblatt.denih.gov. Simulator sickness can pose a significant challenge in training scenarios, particularly for pilots and others using flight simulators nih.gov. This compound, an antihistamine with calcium channel blocking properties, has been investigated for its effects on the vestibular system, which plays a key role in motion and simulator sickness researchgate.netdrugbank.comwalshmedicalmedia.com.
Studies have utilized tools such as the Simulator Sickness Questionnaire (SSQ) to evaluate the effectiveness of this compound in mitigating symptoms. One experimental design involving male volunteers exposed to a flight simulator environment examined the effects of this compound (30 mg) compared to placebo and another substance researchgate.net. In this study, while there was a significant increase in sickness symptoms after simulation exposure in the placebo group, this compound administration did not result in a significant reduction of simulator sickness symptoms as detected by SSQ scores immediately following the simulation researchgate.net. Furthermore, this study reported that this compound significantly increased sleepiness and postural instability in most subjects researchgate.net.
Conversely, another study investigating helicopter simulator sickness prevention compared this compound to scopolamine (B1681570) and a placebo in forty-one helicopter pilots nih.gov. This double-blind randomized trial also used the SSQ to assess symptom severity nih.gov. The results indicated that SSQ values significantly improved after the administration of this compound nih.gov. Specifically, average SSQ values decreased significantly after two hours following this compound administration nih.gov. Based on these findings, the study recommended the use of this compound over scopolamine for simulator sickness prevention nih.gov.
These studies present differing outcomes regarding the efficacy of this compound for simulator sickness prevention, highlighting the need for further research to fully understand its effects in this context.
Neuroprotection against Central Nervous System Oxygen Toxicity
The potential neuroprotective effects of this compound against central nervous system (CNS) oxygen toxicity have been a subject of investigation, particularly in scenarios involving exposure to high partial pressures of oxygen, such as in diving researchgate.netnih.govresearchgate.net. CNS oxygen toxicity can lead to a range of neurological symptoms, including convulsions nih.govuva.nl.
Research in animal models, specifically Sprague-Dawley rats, has explored the impact of this compound ingestion on the latency to the first electrical discharge (FED) in the electroencephalogram (EEG), which is considered a precursor to clinical convulsions induced by high oxygen pressure researchgate.netresearchgate.net. In studies exposing rats to high oxygen pressures (507 kPa and 608 kPa), the latency to the FED increased significantly after this compound ingestion researchgate.netresearchgate.net. At 507 kPa O₂, latency increased by more than 61% in a majority of measurements researchgate.net. At 608 kPa O₂, latency increased by 36% in a majority of measurements researchgate.net. A control group involving starvation showed no significant effect, suggesting the observed delay was attributable to this compound researchgate.net.
These findings suggest that this compound may have a beneficial effect in delaying the onset of CNS oxygen toxicity symptoms in this animal model researchgate.netresearchgate.net. Some evidence suggests that this compound does not heighten the risk of oxygen toxicity and may even be beneficial in delaying O₂ toxicity in the central nervous system wikipedia.org. Animal studies have indicated that neither scopolamine nor this compound increased the risk of CNS oxygen toxicity nih.govresearchgate.net. This research supports the consideration of this compound for use in individuals susceptible to motion sickness who may be exposed to hyperbaric oxygen environments, as it does not appear to increase the risk of CNS oxygen toxicity researchgate.netresearchgate.net.
Adverse Pharmacological Effects and Toxicological Correlates of Cinnarizine
Neurological Complications and Pathophysiological Mechanisms
Neurological adverse effects are among the most significant concerns with cinnarizine (B98889), notably the induction of parkinsonism and other movement disorders. wikipedia.orgscielo.br
Etiology of Drug-Induced Parkinsonism (D2 Receptor Affinity, Metabolite Activity, Risk Factors)
Drug-induced parkinsonism (DIP) is a well-documented adverse effect of this compound, considered one of its leading causes. wikipedia.org The primary mechanism involves the antagonistic activity of this compound at dopamine (B1211576) D2 receptors in the striatum. wikipedia.orgscielo.brufrn.br This blockade disrupts dopaminergic neurotransmission in the nigrostriatal pathway, mimicking the dopamine deficiency seen in idiopathic Parkinson's disease. neurology.orgima-press.net
Evidence suggests that not only the parent compound but also its metabolites contribute to this effect. Specifically, a metabolite identified as C-2 has been implicated in the development of this compound-induced parkinsonism, exhibiting higher affinity for D2 receptors than the parent drug in rat studies. wikipedia.orgnih.gov
Several risk factors increase the susceptibility to this compound-induced parkinsonism. Advanced age is a significant risk factor, with the incidence increasing steadily with age. dovepress.comresearchgate.net Elderly patients, particularly women, appear to be more vulnerable. dovepress.com Pre-existing essential tremor, a family history of Parkinson's disease, or a genetic predisposition may also increase the likelihood of developing DIP when exposed to this compound. dovepress.comcapes.gov.br The duration of drug exposure is also a factor, with longer treatment durations associated with increased risk. dovepress.com
Mechanisms of Extrapyramidal Symptoms and Movement Disorders
Extrapyramidal symptoms (EPS) encompass a range of movement disorders resulting from the disruption of the extrapyramidal system, which controls motor function. This compound's antagonistic effects on striatal D2 dopamine receptors are central to the development of EPS, including tremor, muscle rigidity, bradykinesia (slowness of movement), tardive dyskinesia (involuntary, repetitive movements), and akathisia ( inner restlessness and inability to stay still). wikipedia.orgscielo.br These symptoms arise because D2 receptor blockade activates GABAergic neurons in the striatum, affecting the indirect pathway of the basal ganglia and leading to decreased activity in the thalamocortical pathways, ultimately impairing motor control. ima-press.net The chemical structure of this compound, which is related to neuroleptics, may contribute to its propensity for inducing EPS. capes.gov.brresearchgate.net
Analysis of Cognitive and Psychomotor Impairment (H1 Antagonism, D2 Antagonism)
This compound can cause cognitive and psychomotor impairment, primarily attributed to its antihistaminic and antidopaminergic properties. As a sedating antihistamine, this compound blocks central histamine (B1213489) H1 receptors, which are involved in regulating wakefulness, alertness, and cognitive function. patsnap.comaap.orgwww.nhs.uk This H1 antagonism can lead to drowsiness, sedation, and impaired cognitive performance. mims.comresearchgate.netmedico-labs.com
Furthermore, the D2 receptor antagonism in the striatum, while primarily linked to motor effects, may also contribute to cognitive and psychomotor deficits. Dopaminergic pathways play a role in cognitive processes, including attention, executive function, and working memory. aap.org Disruption of these pathways by D2 blockade can manifest as impaired concentration, slowed thinking, and reduced psychomotor speed. aap.org
Seizure and Central Nervous System Depression Mechanisms (e.g., in overdose)
In cases of overdose, this compound can lead to central nervous system (CNS) depression and, in some instances, seizures. aap.orgmedico-labs.comresearchgate.netrwandafda.gov.rw The CNS depression, which can range from somnolence to stupor and coma, is likely related to this compound's antihistaminic effects, as CNS depression is a known complication of antihistamine overdose. aap.orgresearchgate.net Antihistamines interact with various neurotransmitter systems in the CNS, including cholinergic, alpha-adrenergic, and serotonergic systems, which can contribute to their sedative effects. aap.orgresearchgate.net
While less common, seizures have been reported in this compound overdose, particularly in young children. aap.orgmedico-labs.comresearchgate.netrwandafda.gov.rw The exact mechanism of this compound-induced seizures is not fully elucidated but is hypothesized to be related to both its antihistaminic and antidopaminergic effects. aap.orgresearchgate.net Overdose of other drugs with antidopaminergic activity has also been shown to induce convulsions. aap.org
Other Systemic Adverse Response Mechanisms
Beyond the neurological system, this compound can affect other bodily systems, leading to adverse responses.
Gastrointestinal System Irritation Mechanisms (e.g., epigastric discomfort)
Gastrointestinal irritation, such as epigastric discomfort, is a reported side effect of this compound. www.nhs.ukmims.commedico-labs.comfda.gov.ph While the precise mechanisms are not extensively detailed in the provided information, it is suggested that, as with other antihistamines, this compound may cause gastric irritation. medico-labs.comfda.gov.ph Taking the medication after meals is often recommended to mitigate this effect. medico-labs.comfda.gov.ph
Hypersensitivity Reactions and Immunological Basis
This compound, while primarily recognized for its antihistamine and calcium channel blocking properties, has been associated with hypersensitivity reactions in some individuals. These reactions represent an inappropriate or exaggerated immune response to the drug medscape.com. Hypersensitivity reactions can be broadly classified into four types based on the Gell and Coombs classification: Type I (immediate), Type II (cytotoxic), Type III (immune-complex), and Type IV (delayed, cell-mediated) medscape.com.
Reported hypersensitivity reactions linked to this compound include general hypersensitivity reactions and specific cutaneous manifestations such as lichen planus, subacute cutaneous lupus erythematosus (SCLE), and lichenoid keratosis mims.comrwandafda.gov.rwmedicines.org.uktga.gov.au. Photosensitivity reactions, which can be either phototoxic or photoallergic, have also been reported, with one case specifically mentioning this compound as a suspected eliciting drug for SCLE with photosensitivity dermnetnz.orgrelis.nonih.gov. Photoallergic reactions are immune-mediated, typically involving a delayed type IV hypersensitivity response where the drug or its metabolite forms a photoallergen upon UV exposure, leading to a T-cell-mediated reaction dermnetnz.orgnih.gov.
The immunological basis of this compound-induced hypersensitivity reactions is not fully elucidated for all types of reactions. However, given this compound's antihistamine properties and its classification as an H1-receptor antagonist, it might seem counterintuitive that it could cause hypersensitivity reactions, particularly those mediated by histamine release (Type I). While this compound acts as an antagonist to allergic mediators like histamine and leukotriene D4, its mechanism appears to be primarily through antagonistic action on smooth muscle contraction rather than by interfering with the release of these mediators from mast cells or other target cells nih.govresearchgate.net. This suggests that hypersensitivity reactions to this compound, when they occur, may involve different immunological pathways than simple histamine blockade.
Some cutaneous adverse drug reactions, including maculopapular exanthemas and fixed drug eruptions, are understood to be primarily T-cell-mediated immune responses (Type IV hypersensitivity) core.ac.ukbasicmedicalkey.com. While specific detailed research findings on the T-cell mediated response to this compound are limited in the provided context, the occurrence of reactions like lichen planus and SCLE, which often have a cell-mediated component, suggests that Type IV mechanisms could be involved in some cases of this compound hypersensitivity rwandafda.gov.rwtga.gov.au. In Type IV hypersensitivity, T cells are activated by the drug or its metabolites, leading to an inflammatory response medscape.comcore.ac.uk.
Immediate hypersensitivity reactions (Type I), such as urticaria and anaphylaxis, are typically mediated by IgE antibodies medscape.comfrontiersin.org. Upon initial exposure, an allergen can lead to the production of antigen-specific IgE antibodies, which then bind to mast cells and basophils. Subsequent exposure to the allergen triggers the release of mediators like histamine medscape.comfrontiersin.org. While this compound is an antihistamine, rare cases of hypersensitivity reactions, including serious allergic reactions, have been reported www.nhs.uk. The immunological basis for such immediate reactions to this compound would theoretically involve IgE-mediated mast cell degranulation, although specific data detailing this pathway for this compound were not prominently featured in the search results.
Drug-induced photosensitivity reactions can involve photoallergic mechanisms, which are immune-mediated and require prior sensitization dermnetnz.orgnih.gov. In photoallergy, UV radiation alters the drug, creating a photoallergen that is then processed by antigen-presenting cells and presented to T cells, leading to a delayed hypersensitivity response upon re-exposure to the drug and light dermnetnz.orgnih.gov. A case report linked this compound to SCLE with photosensitivity, suggesting a possible photoallergic component in some instances relis.no.
Summary of Hypersensitivity Reaction Types and Immunological Basis
| Hypersensitivity Type | Immunological Mediator(s) | Potential this compound-associated Reactions |
| Type I (Immediate) | IgE antibodies, Mast cells, Basophils | General hypersensitivity reactions, potentially serious allergy mims.comwww.nhs.uk |
| Type IV (Delayed) | T cells | Lichen planus, Lichenoid keratosis, SCLE, Photoallergy rwandafda.gov.rwtga.gov.aurelis.no |
Pharmacological Interactions and Combined Therapeutic Modalities
Interactions with Central Nervous System Depressants (e.g., alcohol, barbiturates, hypnotics, opioid analgesics, antipsychotics, anxiolytics, TCAs)
Concurrent use of cinnarizine (B98889) with central nervous system (CNS) depressants, including alcohol, barbiturates, hypnotics, opioid analgesics, antipsychotic agents, anxiolytics, and tricyclic antidepressants (TCAs), may lead to potentiated sedative effects mims.comtevauk.comrwandafda.gov.rw. This potentiation can affect the sedative properties of either this compound or the co-administered CNS depressant tevauk.com. Alcohol, specifically, may enhance the sedative effects of this compound mims.comtevauk.comrwandafda.gov.rw. CNS depressants generally function by increasing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain, leading to effects such as drowsiness, relaxation, and decreased inhibition addictioncenter.com.
Drug-Drug Interactions via Cytochrome P450 Metabolism (e.g., CYP2D6 substrates)
This compound undergoes extensive metabolism in the liver, primarily mediated by the CYP2D6 isoenzyme mims.com. This suggests a potential for drug-drug interactions with other substances that are also metabolized by or inhibit/induce the activity of CYP2D6. While the search results confirm CYP2D6 as the primary metabolic pathway for this compound mims.com, detailed findings on specific interactions with CYP2D6 substrates are not extensively provided within the search snippets. However, the extensive metabolism by hepatic cytochrome P450 enzymes for both this compound and dimenhydrinate (B1670652) (in the context of combination therapy) implies that severe hepatic impairment could increase plasma concentrations and half-lives of the unchanged drugs ajantapharma.com.ph.
Mechanistic Basis of Combination Therapies (e.g., with Dimenhydrinate for dual peripheral/central action)
A notable combined therapeutic modality involves the fixed-dose combination of this compound and dimenhydrinate ajantapharma.com.phspringermedizin.atnih.gov. This combination has been utilized for decades in the treatment of vertigo of various origins springermedizin.atnih.gov. The efficacy of this combination is attributed to a dual mechanism of action ajantapharma.com.phspringermedizin.atnih.gov. This compound, acting as a calcium channel blocker, primarily exerts its effects on the peripheral vestibular system by inhibiting calcium influx into vestibular sensory cells ajantapharma.com.phspringermedizin.atd-nb.info. This action helps regulate hair-cell afferent vestibular transmission d-nb.info. Dimenhydrinate, an antihistamine with anticholinergic properties, acts predominantly on the central vestibular system ajantapharma.com.ph. It exerts anti-vertiginous and anti-emetic effects by influencing the chemoreceptor trigger zone and inhibiting histamine (B1213489) and cholinergic receptor functions in the vestibular nuclei and vomiting center ajantapharma.com.phd-nb.info. The combination of these two agents is considered more effective than the individual compounds in treating vertigo, providing a synergistic effect by targeting both peripheral and central components of the vestibular system ajantapharma.com.phnih.govd-nb.info.
Impact on Diagnostic Test Outcomes (e.g., dermal reactivity indicators)
Due to its antihistamine properties, this compound can interfere with diagnostic tests that rely on dermal reactivity. This compound may cause a false-negative result to dermal reactivity indicators when used within a few days (e.g., up to 4 days) prior to skin testing mims.comtevauk.comrwandafda.gov.rwhpra.iesandoz.com. This effect is a consequence of its ability to prevent the typical positive reactions observed in such tests tevauk.comrwandafda.gov.rwhpra.iesandoz.com.
Research Methodologies and Translational Challenges in Cinnarizine Studies
Preclinical Research Models and In Vitro Assay Systems
Preclinical research involving cinnarizine (B98889) has utilized various models to investigate its mechanisms of action and potential therapeutic effects. In vitro assays have been employed to understand its cellular and molecular interactions. For instance, this compound inhibits smooth muscle cell contraction by blocking L- and T-type voltage-gated calcium channels . It has also shown interactions with histamine (B1213489) H1 receptors, muscarinic receptors, and dopamine (B1211576) D2 receptors, contributing to its antihistaminic actions . The compound's ability to attenuate vasoconstriction by modulating calcium fluxes has been suggested as a mechanism for its action nih.gov.
While specific details on this compound studies in animal models of nociception, inflammation, asthma, or ischemia are not extensively detailed in the provided information, preclinical animal models are generally used to mimic clinical pathological states and evaluate the efficacy and safety of candidate compounds before human trials nih.govnih.gov. The translational validity of these models, particularly in complex conditions like pain and ischemic stroke, presents a significant challenge nih.govnih.gov. Preclinical studies on this compound have reported no teratogenic effects nih.gov.
In vitro assays, such as those assessing drug effects on human primary cells, are also essential for assay development, validation, and understanding biomarker variation precisionformedicine.com. Patch-clamp techniques, which measure ion channel activity, could be relevant for studying this compound's calcium channel blocking effects, although this specific application for this compound is not explicitly detailed in the provided snippets. Similarly, while human microsomal fractions are used in drug metabolism studies, their specific use with this compound was not detailed.
Clinical Study Designs and Methodological Considerations
Clinical research on this compound has employed a variety of study designs to evaluate its efficacy and safety in different conditions, particularly vertigo and migraine prophylaxis. Common designs include randomized controlled trials (RCTs), which are considered a high standard for evaluating interventions researchgate.netnih.gov. Many studies have been conducted as double-blind, placebo-controlled trials to minimize bias nih.govresearchgate.net. Active-controlled studies, comparing this compound to other treatments like propranolol, sodium valproate, topiramate, or betahistine (B147258), have also been utilized to assess its comparative effectiveness researchgate.netresearchgate.net.
Methodological considerations in these studies include the use of randomization techniques to assign participants to different treatment groups . Inclusion and exclusion criteria are defined to select appropriate patient populations, such as children aged 6-14 years with migraine or patients with Ménière's disease tinnitusjournal.com. Efficacy is assessed using various outcome measures, including the frequency, intensity, and duration of symptoms like headaches or vertigo attacks researchgate.netresearchgate.net. For example, a meta-analysis of studies on this compound for migraine prophylaxis reported significant improvements in migraine episode frequency and intensity compared to placebo researchgate.net.
Clinical studies also include non-interventional designs, such as surveys, to gather insights into physician prescribing practices and observed patient outcomes wmefi.co.in. Retrospective studies have also been conducted to assess the effects of this compound based on past patient data researchgate.net. Methodologies for assessing outcomes can include standardized questionnaires and scoring systems, such as the vertigo symptom score researchgate.net. Statistical analysis is performed to evaluate the significance of the observed effects tinnitusjournal.com.
Data from a meta-analysis on the use of this compound for migraine prophylaxis illustrates some of the reported efficacy outcomes:
| Outcome | Mean Difference | Confidence Interval | P-value |
| Migraine Episode Frequency | -3.10 | [-3.33, -2.88] | <0.001 |
| Migraine Episode Intensity | -1.54 | [-2.08, -0.99] | <0.001 |
Data derived from a meta-analysis of studies on this compound for migraine prophylaxis researchgate.net.
Another clinical study evaluating a fixed combination of this compound and dimenhydrinate (B1670652) in patients with vertigo reported reductions in the vertigo symptom score:
| Time Point | Mean Vertigo Symptom Score (VSS) | Reduction in Mean VSS (%) |
| Baseline | 7.277 | - |
| Day 3 | 3.975 | 45.373 |
| Day 5 | 0.987 | 86.426 |
Data derived from a clinical study on a this compound/dimenhydrinate combination for vertigo researchgate.net.
Advanced Analytical Techniques for this compound and Metabolites
Advanced analytical techniques are essential for the quantification of this compound in pharmaceutical formulations and biological samples, as well as for the identification of its metabolites and degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of this compound researchgate.netresearchgate.netmdpi.com. HPLC methods have been developed and validated for quantifying this compound in dosage forms and serum, even in the presence of its photo-degradation products and related substances researchgate.netresearchgate.net. These methods are used for assessing drug purity, stability, bioavailability, bioequivalency, and tablet dissolution rate researchgate.net. Lower detection limits of 10 ng/µL with standard deviations of 1.1% have been reported for HPLC methods used for this compound quantification researchgate.net.
Thin Layer Chromatography (TLC), specifically high-performance thin-layer chromatography (HPTLC), is another technique employed for this compound analysis researchgate.netmdpi.com. HPTLC methods have been developed for the determination of this compound in commercial formulations and can separate this compound from its degradation products, demonstrating stability-indicating qualities mdpi.com.
Fourier Transform Infrared (FTIR) Spectroscopy has also been used in the analysis of compounds and can provide information on chemical structures researchgate.netnih.gov. While the provided information mentions FTIR in the context of identifying this compound related substances and degradation products, detailed applications for this compound metabolites using FTIR are not explicitly described researchgate.net. However, FTIR spectroscopy, particularly Attenuated Total Reflectance FTIR (ATR-FTIR), can be coupled with multivariate analysis for the quality control and discrimination of substances based on their metabolic profiles nih.gov.
Liquid Chromatography-Mass Spectrometry (LC-MS), including tandem mass spectrometry (MS/MS), offers high sensitivity and specificity for the analysis of drugs and their metabolites mdpi.comksu.edu.sa. A quantitative LC-ESI-MS/MS method has been developed for the simultaneous analysis of this compound and other pharmaceuticals in environmental waters, involving solid-phase extraction and chromatography on a pentafluorophenyl column ksu.edu.sa.
Challenges in Bridging Preclinical Findings to Clinical Applications
Translating promising findings from preclinical research to successful clinical applications is a significant challenge in drug development, and this holds true for compounds like this compound. One major hurdle lies in the inherent differences between preclinical animal models and human physiology and disease presentation nih.govnih.govtd2inc.com. Animal models, while useful for studying basic mechanisms and preliminary efficacy, may not always accurately predict human responses to a drug nih.govnih.gov. For example, despite demonstrating impressive efficacies in preclinical studies, many potential neuroprotective drugs for ischemic stroke have failed in human trials, partly due to the limitations of available animal models nih.gov.
The predictive validity of preclinical endpoints is another challenge. Traditional preclinical measures, such as reflexive withdrawal from noxious stimuli in pain research, may not fully capture the complex, multidimensional nature of human conditions nih.gov. Developing behavioral endpoints that assess affective, motivational, and cognitive aspects of conditions relevant to this compound's uses, such as vertigo or migraine, is crucial but can be challenging nih.gov.
Unexpected toxicity observed in clinical trials despite promising preclinical safety data also contributes to translational failures td2inc.com. While preclinical studies on this compound have not reported teratogenic effects nih.gov, the general uncertainty in translating safety signals from animal models to humans remains a challenge td2inc.com.
Bridging preclinical and clinical research requires careful planning and collaboration between research teams precisionformedicine.com. Strategies to support successful translation of preclinical biomarker assays, for instance, involve early planning, ensuring sample quality and integrity, and considering how the resulting data will be used in the clinical setting precisionformedicine.com.
While the provided information discusses preclinical and clinical studies of this compound and highlights general translational challenges in drug development, it does not specifically detail unique challenges encountered in bridging preclinical findings specifically for this compound to its clinical applications in areas like vertigo or migraine prophylaxis. However, the general difficulties in translating findings from animal models and the need for robust clinical trial designs are relevant considerations for this compound research.
Future Directions and Unresolved Questions in Cinnarizine Research
Further Elucidation of Multimodal Mechanisms of Action
Cinnarizine (B98889) is recognized for its multimodal mechanism of action, which involves more than just calcium channel blockade. It is known to inhibit smooth muscle cell contraction in the vasculature by blocking L- and T-type voltage-gated calcium channels. nih.govukaazpublications.com Beyond this, this compound is also understood to bind to histamine (B1213489) H1 receptors, muscarinic (acetylcholine) receptors, and dopamine (B1211576) D2 receptors. nih.govukaazpublications.com This complex interaction with multiple targets contributes to its diverse pharmacological effects, including labyrinthine suppressant and peripheral anti-vasoconstrictive actions. nih.gov
Identification of Novel Molecular Targets and Signaling Pathways
While established targets like calcium channels, histamine H1, muscarinic, and dopamine D2 receptors are known, research continues to investigate if this compound interacts with other molecular targets or influences additional signaling pathways. nih.govukaazpublications.com For example, studies have indicated that this compound might interfere with signaling molecules embedded in the WNT or associated signaling pathways, particularly in the context of its potential in treating certain malignancies like lymphoma and multiple myeloma. iiarjournals.orgresearchgate.netnih.gov Research suggests that this compound selectively induces apoptosis in myeloma and lymphoma cells by inhibiting Wnt signaling, with minimal effect on normal cells. researchgate.netnih.gov
Computational approaches integrating diverse data types are being employed to predict novel indications and potentially identify previously undocumented associations between this compound and other biological targets or pathways. aacrjournals.orgresearchgate.netnih.gov Such studies can highlight potential new therapeutic areas and provide insights into previously unrecognized molecular interactions. For instance, a network-based drug repurposing study identified this compound as a potential candidate for stroke therapy, suggesting its effects might involve inhibiting the expressions of IL-6 and COX-2 in certain cellular models. researchgate.net
Strategies for Targeted Delivery and Bioavailability Optimization
This compound's low aqueous solubility and erratic bioavailability, particularly due to pH-dependent solubility with limited advantage in subjects with low gastric acidity, present significant challenges for optimal oral administration. nih.govresearchgate.netbenthamdirect.comnih.gov Research is actively exploring various strategies to enhance its solubility, dissolution rate, and bioavailability through advanced drug delivery systems.
Approaches include the use of cyclodextrin (B1172386) complexes, which can form inclusion complexes to improve dissolution and potentially bioavailability, although studies have shown varied results depending on the specific complex and formulation. nih.govresearchgate.net Novel dosage forms such as self-nanoemulsifying systems and buoyant microparticulates are also being investigated. nih.gov Nanoformulations, including nanosuspensions and nanosponges, are being systematically explored for their potential to enhance dissolution and bioavailability by reducing particle size and improving surface area. nih.govresearchgate.netnih.govinnovareacademics.inresearchgate.netglobalresearchonline.net Studies have demonstrated that this compound nanosuspensions can achieve significantly greater Cmax and AUC values compared to reference preparations. researchgate.netnih.gov Gastro-retentive formulations, such as floating microballoons, are being developed to prolong gastric residence time and improve the absorption of this compound, which has an absorption window in the stomach. benthamdirect.comaphrc.org Research using in vivo studies in human volunteers has shown that such microballoon formulations can significantly surpass the bioavailability of conventional tablets. aphrc.org
Exploration of Novel Therapeutic Indications and Repurposing Opportunities
Beyond its traditional uses for vertigo, motion sickness, and Meniere's disease, the multimodal pharmacology of this compound suggests potential applications in other therapeutic areas. nih.govwikipedia.orgnih.gov Drug repurposing studies, leveraging computational approaches and experimental validation, are identifying novel indications for this compound. aacrjournals.orgresearchgate.netnih.govresearchgate.netarxiv.org
Potential new therapeutic areas under investigation include its use as a potential antipsychotic agent, supported by animal models of psychosis and computational predictions for schizophrenia. aacrjournals.orgresearchgate.netnih.govnih.gov Research is also exploring its efficacy in treating idiopathic tinnitus and as a prophylactic treatment for migraine headaches, including vestibular migraine. nih.govresearchgate.net Studies have investigated its potential in managing chemotherapy-related side effects like nausea and vomiting, and in treating idiopathic urticarial vasculitis. iiarjournals.org Furthermore, this compound is being studied for its effects on primary aldosteronism and for preventing simulator sickness. clinicaltrials.eu Its potential as a nootropic agent due to its vasorelaxating abilities and its combination with other nootropics like piracetam (B1677957) to boost brain oxygen supply are also areas of interest. wikipedia.orgnih.govdrugbank.com Its activity against certain cancer cell lines, particularly lymphoma and multiple myeloma, by inhibiting Wnt signaling, highlights another promising avenue for repurposing. iiarjournals.orgresearchgate.netnih.gov
Advanced Approaches for Adverse Effect Mitigation and Risk Stratification
While generally well-tolerated, this compound can cause adverse effects, most commonly drowsiness and somnolence, particularly at the start of treatment. nih.gov More concerning is the association with extrapyramidal symptoms, including drug-induced Parkinsonism, especially with long-term use and in susceptible populations like the elderly. nih.govwikipedia.orgresearchgate.net
Future research needs to focus on advanced approaches to mitigate these adverse effects and stratify patients based on their risk profile. This includes identifying the specific mechanisms and metabolites responsible for adverse effects like Parkinsonism. wikipedia.org Understanding the genetic predispositions or other patient characteristics that increase the risk of developing these side effects is crucial for risk stratification. wikipedia.orgresearchgate.net Research into alternative formulations or delivery methods that could reduce systemic exposure while maintaining therapeutic efficacy in target tissues might help mitigate some adverse effects. Additionally, comparative studies with newer agents are needed to better understand the risk-benefit profile of this compound in relation to alternative treatments.
Comparative Effectiveness and Safety Research with Newer Pharmacological Agents
With the development of newer drugs for conditions traditionally treated with this compound, there is a continued need for rigorous comparative effectiveness and safety research. Studies comparing this compound, both as monotherapy and in fixed-dose combinations (e.g., with dimenhydrinate), to newer pharmacological agents are essential to determine its place in modern therapeutic regimens. nih.govtg.org.aumdpi.comresearchgate.netnih.gov
While some studies have compared this compound or its combinations to other treatments like betahistine (B147258), dimenhydrinate (B1670652) alone, or scopolamine (B1681570), the results can vary depending on the specific condition and study design. nih.govwikipedia.orgresearchgate.nettg.org.auresearchgate.net For instance, one study comparing this compound and betahistine for peripheral vertigo suggested betahistine might be more effective based on certain metrics. researchgate.net Conversely, the combination of this compound and dimenhydrinate has shown a better benefit-risk ratio than either monotherapy in some vertigo studies. nih.gov Further well-designed, large-scale comparative trials are needed to provide clearer evidence on the relative efficacy, safety, and cost-effectiveness of this compound compared to newer therapeutic options across its various indications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
